molecular formula C19H23NO B8590622 [4-(Hexylamino)phenyl](phenyl)methanone CAS No. 169963-56-8

[4-(Hexylamino)phenyl](phenyl)methanone

Cat. No.: B8590622
CAS No.: 169963-56-8
M. Wt: 281.4 g/mol
InChI Key: TVQKKCYIDJYIHO-UHFFFAOYSA-N
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Description

[4-(Hexylamino)phenyl](phenyl)methanone is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

169963-56-8

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

[4-(hexylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C19H23NO/c1-2-3-4-8-15-20-18-13-11-17(12-14-18)19(21)16-9-6-5-7-10-16/h5-7,9-14,20H,2-4,8,15H2,1H3

InChI Key

TVQKKCYIDJYIHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the general procedure B, 4-Bromobenzophenone (131 mg, 0.50 mmol) reacted with n-hexylamine (52 mg, 0.52 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (58 mg, 0.60 mmol) in toluene at 50° C. for 13 h to give the title compound (134 mg, 93%) as a solid: 1H-NMR (300 MHz, CDCl3): δ 7.74, (t, 4H, J=8.4 Hz), 7.53-7.43 (m, 3H), 6.58 (d, 2H, J=8.7 Hz), 4.46 (bs, 1H), 3.17 (t, 2H, J=6.6 Hz), 1.61 (m, 2H), 1.42-1.32 (m, 6H), 0.91 (t, 3H, J=6.6 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 195.00, 152.27, 139.11, 132.93, 131.00, 129.30, 127.89, 125.42, 111.02, 43.17, 31.44, 29.09. GC/MS(EI): m/z 281 (M+).
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
93%

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